molecular formula C11H7F3N2O2 B1361331 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 98534-81-7

1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1361331
CAS No.: 98534-81-7
M. Wt: 256.18 g/mol
InChI Key: SMPJBTIFNUUWGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with trifluoromethyl groups, often involves multicomponent reactions . For instance, a reaction of vinyl azide, aldehyde, and tosylhydrazine can yield 3,4,5-trisubstituted 1H-pyrazoles .


Molecular Structure Analysis

The structure of the related compound, 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis .


Chemical Reactions Analysis

Pyrazole derivatives, including those containing trifluoromethyl groups, can participate in a variety of chemical reactions. For example, a multicomponent reaction of vinyl azide, aldehyde, and tosylhydrazine can yield 3,4,5-trisubstituted 1H-pyrazoles .


Physical and Chemical Properties Analysis

The related compound, 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, is a solid at ambient temperature . It has a molecular weight of 274.63 .

Scientific Research Applications

Structural and Spectral Analysis

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been studied for its structural and spectral properties. A combination of experimental and theoretical approaches, including density functional theory (DFT), has been used to characterize similar pyrazole derivatives. These studies provide insights into the molecular structure, vibrational spectra, and electronic properties of such compounds (Viveka et al., 2016).

Crystallographic Studies

Crystal structure analysis of this compound and its derivatives has revealed complex molecular packing and hydrogen bonding interactions. These studies are crucial in understanding the material's solid-state properties and potential applications in material science (Ghosh et al., 2019).

Nonlinear Optical Materials

The synthesis and characterization of phenylpyrazole carboxylates, closely related to this compound, have shown potential as nonlinear optical (NLO) materials. Studies on their optical nonlinearity suggest their use in optical limiting applications (Chandrakantha et al., 2013).

Pharmaceutical Applications

Some derivatives of this compound have shown antibacterial activity. The presence of specific functional groups, such as a nitro group, can enhance their antibacterial potency, suggesting their potential in developing new antibacterial agents (Hacialioğlu et al., 2019).

Synthesis of Condensed Pyrazoles

Derivatives of this compound have been used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles. These reactions are significant for creating novel compounds with potential applications in medicinal chemistry and material science (Arbačiauskienė et al., 2011).

Synthesis of Antifungal Agents

Novel this compound derivatives have been synthesized and demonstrated significant antifungal activity. Such studies contribute to the development of new antifungal agents in pharmaceutical research (Sanjeeva et al., 2022).

Solvent Influence in Reactions

Research on this compound and related compounds has shown that solvents can significantly influence the route and outcome of chemical reactions. Such studies are important for optimizing synthetic pathways in organic chemistry (Usachev et al., 2009).

Potential in Material Synthesis

The compound and its derivatives have been explored for synthesizing various pyrazole-based materials. These materials could have applications in areas such as optoelectronics and material chemistry due to their unique structural and electronic properties (Palka et al., 2014).

Safety and Hazards

The related compound, 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, is classified as dangerous with hazard statement H314 . Precautionary statements include P260, P271, and P280 .

Future Directions

The future directions for research on 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and related compounds could involve further exploration of their synthesis, properties, and potential applications. Pyrazole derivatives have been the topic of interest for researchers across the world because of their wide spectrum of pharmacological activities .

Properties

IUPAC Name

1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-15-16(9)7-4-2-1-3-5-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPJBTIFNUUWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350959
Record name 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98534-81-7
Record name 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98534-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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